9-cyclopropyl-6-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}-9H-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-cyclopropyl-6-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}-9H-purine is a complex organic compound that features a purine core substituted with a cyclopropyl group and a piperazine ring bearing a trifluoromethyl pyrimidine moiety. This compound is of interest due to its potential pharmacological properties and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-cyclopropyl-6-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}-9H-purine typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving appropriate starting materials such as formamide and cyanamide.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions using reagents like diazomethane.
Attachment of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine and a suitable leaving group.
Incorporation of the Trifluoromethyl Pyrimidine Moiety: The final step involves the coupling of the trifluoromethyl pyrimidine moiety to the piperazine ring, which can be achieved through palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
9-cyclopropyl-6-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}-9H-purine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the purine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenated compounds, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
9-cyclopropyl-6-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}-9H-purine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-cyclopropyl-6-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}-9H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
9-cyclopropyl-6-{4-[6-(trifluoromethyl)-2-pyridinyl]-1-piperazinyl}-9H-purine: Similar structure but with a pyridinyl group instead of a pyrimidinyl group.
2-(pyridin-2-yl)pyrimidine derivatives: Compounds with similar pyrimidine moieties but different substituents.
Uniqueness
9-cyclopropyl-6-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}-9H-purine is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties and reactivity compared to similar compounds.
Properties
Molecular Formula |
C17H17F3N8 |
---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
9-cyclopropyl-6-[4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]purine |
InChI |
InChI=1S/C17H17F3N8/c18-17(19,20)12-3-4-21-16(25-12)27-7-5-26(6-8-27)14-13-15(23-9-22-14)28(10-24-13)11-1-2-11/h3-4,9-11H,1-2,5-8H2 |
InChI Key |
SUUUJAAOBLOAGA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C=NC3=C2N=CN=C3N4CCN(CC4)C5=NC=CC(=N5)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.